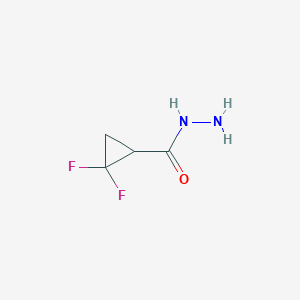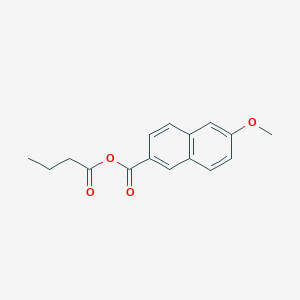
2,2-Difluorocyclopropane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclopropane-1-carbohydrazide is a chemical compound with the molecular formula C4H6F2N2O and a molecular weight of 136.1 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carbohydrazide group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 2,2-Difluorocyclopropane-1-carbohydrazide typically involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2,2-Difluorocyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the cyclopropane ring or the carbohydrazide group.
Aplicaciones Científicas De Investigación
2,2-Difluorocyclopropane-1-carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Difluorocyclopropane-1-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms in the cyclopropane ring can enhance the compound’s binding affinity and specificity for certain biological targets . The carbohydrazide group may also participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
2,2-Difluorocyclopropane-1-carbohydrazide can be compared with other similar compounds, such as:
2,2-Difluorocyclopropanecarboxylic acid: This compound lacks the carbohydrazide group and is primarily used as an intermediate in the synthesis of other fluorinated cyclopropane derivatives.
2,2-Difluorocyclopropane-1-carboxamide: Similar to the carbohydrazide compound, but with an amide group instead of a hydrazide group, leading to different reactivity and applications.
2,2-Difluorocyclopropane-1-carboxylate esters: These esters are used in the synthesis of various fluorinated organic compounds and have different physical and chemical properties compared to the carbohydrazide.
Propiedades
Fórmula molecular |
C4H6F2N2O |
|---|---|
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
2,2-difluorocyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)1-2(4)3(9)8-7/h2H,1,7H2,(H,8,9) |
Clave InChI |
QJZCKHZKHGBZRV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-methyl-5-pyridin-2-yl-3H-[1,2,3]triazol-4-yl)-methanol](/img/structure/B8336143.png)











